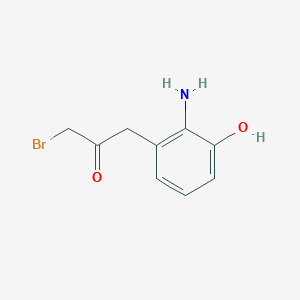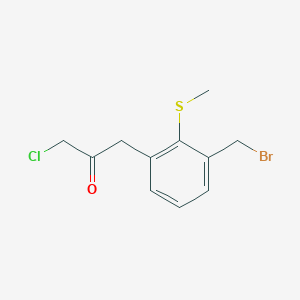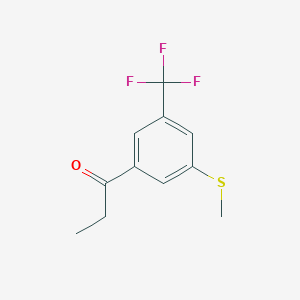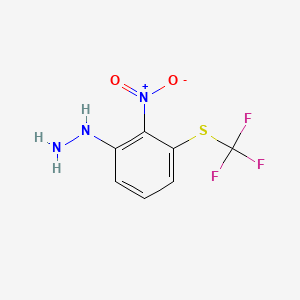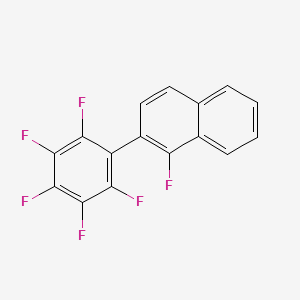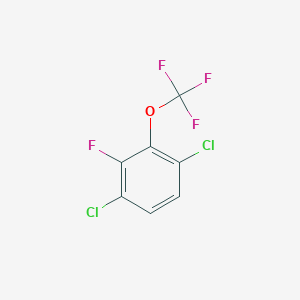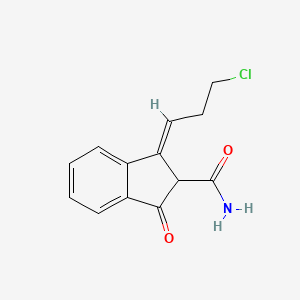
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloropropylidene group attached to an indene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide typically involves the reaction of indene derivatives with chloropropylidene reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the indene derivative is treated with a chloropropylidene halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropropylidene group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The chloropropylidene group can interact with nucleophilic sites on proteins or DNA, potentially altering their function and leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-11-(3-chloropropylidene)-6,11-dihydrodibenzo[b,e]oxepine
- 5-(3-chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Uniqueness
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide is unique due to its indene core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where its specific reactivity and interaction with biological targets can be leveraged for desired outcomes.
Propiedades
Fórmula molecular |
C13H12ClNO2 |
|---|---|
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide |
InChI |
InChI=1S/C13H12ClNO2/c14-7-3-6-9-8-4-1-2-5-10(8)12(16)11(9)13(15)17/h1-2,4-6,11H,3,7H2,(H2,15,17)/b9-6- |
Clave InChI |
VLUUUMSIXCBQPS-TWGQIWQCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C/CCCl)/C(C2=O)C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CCCCl)C(C2=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



